molecular formula C18H20N2O2 B193584 6-Allyl-8beta-carboxyergoline CAS No. 81409-74-7

6-Allyl-8beta-carboxyergoline

Cat. No.: B193584
CAS No.: 81409-74-7
M. Wt: 296.4 g/mol
InChI Key: YAICYXFUKKMAKO-XNRPHZJLSA-N
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Description

6-Allyl-8beta-carboxyergoline is a pharmaceutical intermediate compound primarily used in the preparation of Cabergoline, a drug for treating high levels of prolactin in the blood. This compound is a metabolite of Cabergoline and acts as a dopamine D2-receptor agonist .

Scientific Research Applications

6-Allyl-8beta-carboxyergoline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various ergoline derivatives.

    Biology: Studied for its role as a dopamine D2-receptor agonist, which is significant in neurotransmission.

    Medicine: Utilized in the development of drugs like Cabergoline for treating hyperprolactinemia.

    Industry: Employed in the production of pharmaceuticals and research chemicals.

Mechanism of Action

Target of Action

The primary target of 6-Allyl-8beta-carboxyergoline is the dopamine receptors , specifically the D2 receptors . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physical functions, including mood, sleep, and cognition.

Mode of Action

This compound acts as a potent agonist at dopamine D2 receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the D2 receptors, mimicking the action of dopamine, which leads to a series of reactions in the cell.

Result of Action

In vitro studies with rats have shown that this compound has a direct inhibitory effect on pituitary lactotroph cells . Lactotroph cells are responsible for the production of prolactin, a hormone that plays essential roles in reproduction and lactation.

Biochemical Analysis

Biochemical Properties

6-Allyl-8beta-carboxyergoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it is known to have a direct inhibitory effect on pituitary lactotroph cells . The nature of these interactions is largely determined by the compound’s structure and its affinity for D2 receptors .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by acting on D2 receptors, impacting cell signaling pathways, gene expression, and cellular metabolism . Its inhibitory effect on pituitary lactotroph cells is particularly noteworthy .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to D2 receptors, leading to enzyme inhibition or activation, and changes in gene expression . The binding interactions with biomolecules are crucial for its mechanism of action .

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with various enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Allyl-8beta-carboxyergoline typically involves the conversion of 6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester. The reaction conditions often include specific solvents like dioxane, dimethyl sulfoxide, and methanol, with the process being carried out under controlled temperatures .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Allyl-8beta-carboxyergoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure and function as a metabolite of Cabergoline. Its role as a dopamine D2-receptor agonist makes it particularly valuable in medical research and pharmaceutical applications .

Properties

IUPAC Name

(6aR,9R,10aR)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-2-6-20-10-12(18(21)22)7-14-13-4-3-5-15-17(13)11(9-19-15)8-16(14)20/h2-5,9,12,14,16,19H,1,6-8,10H2,(H,21,22)/t12-,14-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAICYXFUKKMAKO-XNRPHZJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81409-74-7
Record name 6-Allyl-8beta-carboxyergoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081409747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6aR,9R,10aR)-7-(prop-2-enyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-ALLYL-8.BETA.-CARBOXYERGOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A04W9L14A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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